Regiochemical Effect on NK-3 Receptor Binding Affinity
In a head-to-head comparison within the same study, fluorination at position 7 of the quinoline ring (compounds 1b, 2b, 1e, 2e) reduced NK-3 receptor binding affinity to Ki = 49–67 nM, compared to Ki = 24–27 nM for position-8 fluorination (compounds 1c, 2c), representing an approximate 2-fold lower affinity [1]. The unsubstituted parent compound SB 223412 showed Ki = 27 ± 9 nM, demonstrating that position-7 fluorination is tolerated but is measurably distinct from position-8 fluorination, which maintains affinity equivalent to the parent [1]. This data, while derived from a quinoline-4-carboxamide scaffold, provides the strongest available quantitative evidence for the positional sensitivity of fluorine substitution on the quinoline ring.
| Evidence Dimension | NK-3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 49–67 nM (position-7 fluorinated analogs 1b, 2b, 1e, 2e) |
| Comparator Or Baseline | Ki = 24–27 nM (position-8 fluorinated analogs 1c, 2c); Ki = 27 ± 9 nM (unsubstituted parent SB 223412) |
| Quantified Difference | Approximately 2-fold lower affinity for position-7 vs. position-8 fluorination |
| Conditions | In vitro radioligand binding assay using human NK-3 receptor expressed in CHO cells |
Why This Matters
This demonstrates that the 7-fluoro substitution pattern uniquely modulates receptor binding, making 7-fluoroquinoline-8-carboxamide a distinct SAR probe compared to 6-fluoro or 8-fluoro regioisomers.
- [1] Bennacef, I. et al. Bioorg. Med. Chem. 2004, 12, 4533–4541. View Source
